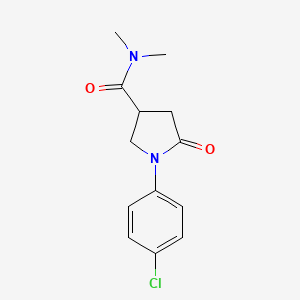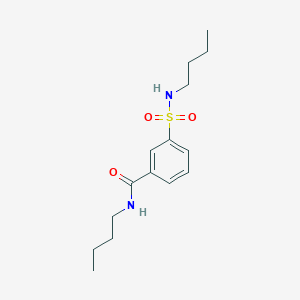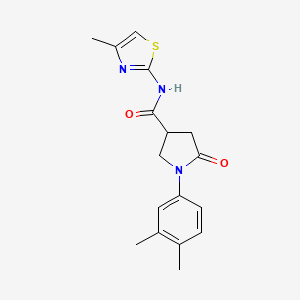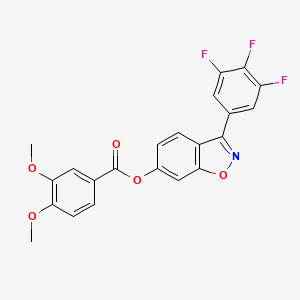![molecular formula C28H32O12 B11160431 6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11160431.png)
6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that includes multiple acetoxy groups and a chromenyl moiety
Preparation Methods
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the chromenyl moiety, followed by the introduction of the acetoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of acetoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the chromenyl moiety, potentially converting it into a more saturated form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions, using reagents such as nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetoxy groups and the chromenyl moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other acetoxy-substituted chromenyl derivatives. What sets [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE apart is its specific arrangement of functional groups, which can lead to unique chemical and biological properties. Other similar compounds might include:
- 6-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl acetate
- (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C28H32O12 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H32O12/c1-14(29)34-13-23-24(35-15(2)30)25(36-16(3)31)26(37-17(4)32)28(40-23)38-18-10-11-20-19-8-6-5-7-9-21(19)27(33)39-22(20)12-18/h10-12,23-26,28H,5-9,13H2,1-4H3/t23-,24-,25+,26-,28-/m1/s1 |
InChI Key |
GZYJQIYKODJQNJ-JBMSBTKCSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(phenylcarbonyl)amino]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11160362.png)


![7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11160374.png)
![5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11160381.png)
![2-(2-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11160384.png)
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11160386.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11160387.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11160389.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11160395.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide](/img/structure/B11160397.png)
![6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11160409.png)
